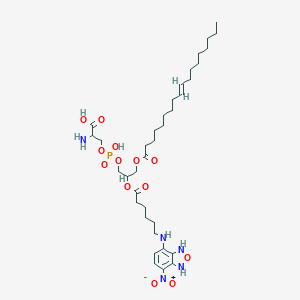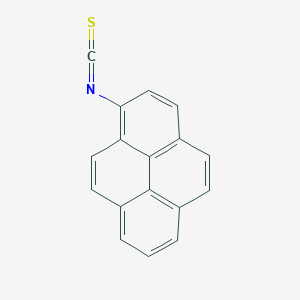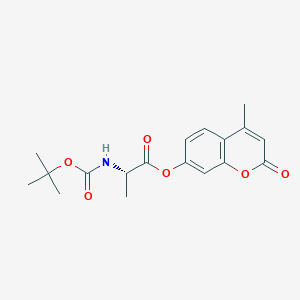
tert-Butyloxycarbonyl-1-alanine 4-methylumbelliferyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyloxycarbonyl-1-alanine 4-methylumbelliferyl ester, commonly known as Boc-Ala-Me, is a chemical compound used in scientific research for various applications. It is a derivative of the amino acid alanine and is commonly used as a substrate for proteases, enzymes that break down proteins. Boc-Ala-Me has gained popularity in the research community due to its unique properties and ease of synthesis.
Mechanism of Action
Boc-Ala-Me is a fluorogenic substrate, meaning it fluoresces when cleaved by proteases. The mechanism of action involves the cleavage of the amide bond between the alanine and 4-methylumbelliferyl ester groups by proteases. This results in the release of 4-methylumbelliferone, which fluoresces when excited by ultraviolet light. The fluorescence can be measured using various techniques, such as spectroscopy or fluorometry.
Biochemical and Physiological Effects:
Boc-Ala-Me has no known biochemical or physiological effects on living organisms. It is a synthetic compound used solely for scientific research purposes.
Advantages and Limitations for Lab Experiments
The advantages of using Boc-Ala-Me in lab experiments include its ease of synthesis, high purity, and unique properties as a substrate for proteases. Boc-Ala-Me is also relatively inexpensive compared to other substrates. However, Boc-Ala-Me has some limitations, including its sensitivity to moisture, which can affect its stability and purity. It is also not suitable for use in vivo, as it is a synthetic compound with no known physiological effects.
Future Directions
There are many future directions for the use of Boc-Ala-Me in scientific research. One potential application is in the development of new protease inhibitors for the treatment of various diseases. Boc-Ala-Me can also be used in the study of enzyme kinetics and the characterization of proteases. Additionally, Boc-Ala-Me can be modified to create new substrates with unique properties, which could be used in a variety of research applications. Overall, Boc-Ala-Me is a valuable tool for scientific research and has many potential future applications.
Synthesis Methods
The synthesis of Boc-Ala-Me involves the reaction of tert-butyl carbamate with alanine, followed by the addition of 4-methylumbelliferyl chloride. The reaction yields Boc-Ala-Me, which can be purified using various techniques such as column chromatography or recrystallization. The synthesis of Boc-Ala-Me is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
Boc-Ala-Me is widely used in scientific research as a substrate for proteases. It is commonly used in the study of protease inhibitors and the development of new drugs. Boc-Ala-Me is also used in the study of enzyme kinetics and the characterization of proteases. Its unique properties make it an ideal substrate for various proteases, including trypsin, chymotrypsin, and elastase.
properties
CAS RN |
138474-38-1 |
|---|---|
Product Name |
tert-Butyloxycarbonyl-1-alanine 4-methylumbelliferyl ester |
Molecular Formula |
C18H21NO6 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H21NO6/c1-10-8-15(20)24-14-9-12(6-7-13(10)14)23-16(21)11(2)19-17(22)25-18(3,4)5/h6-9,11H,1-5H3,(H,19,22)/t11-/m0/s1 |
InChI Key |
AQPFJTVMYYRFAH-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](C)NC(=O)OC(C)(C)C |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)NC(=O)OC(C)(C)C |
Other CAS RN |
138474-38-1 |
synonyms |
BOC-Ala-OMC tert-butyloxycarbonyl-1-alanine 4-methylumbelliferyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



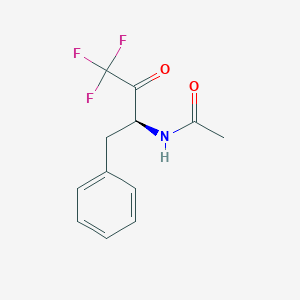




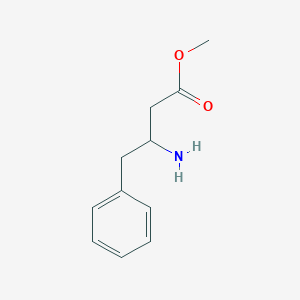

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)

